
N-(Chlorophenyl)-N'-hydroxyguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Chlorophenyl)-N'-hydroxyguanidine is a synthetic hydroxyguanidine derivative characterized by a chlorophenyl group attached to the guanidine nitrogen and a hydroxylamine moiety at the N'-position.
Key structural features include:
- Chlorophenyl substituent: Enhances lipophilicity and influences binding interactions with biological targets.
- Hydroxyguanidine core: Facilitates redox activity and participation in enzymatic reactions, particularly NO synthesis .
Studies demonstrate that N-(4-chlorophenyl)-N'-hydroxyguanidine (compound 1) is oxidized by inducible NOS (NOS II) to produce nitric oxide (NO) and urea in a 1:1 molar ratio, mimicking the behavior of endogenous Nω-hydroxy-L-arginine (NOHA) but with a higher Km (500 µM vs. 15 µM for NOHA) .
Biological Activity
N-(Chlorophenyl)-N'-hydroxyguanidine, also known by its DrugBank ID DB04559, is a small molecule primarily recognized for its potential biological activities, particularly as an inhibitor of nitric oxide synthase 3 (NOS3). This compound has garnered attention in various research studies for its implications in cancer treatment, antimicrobial properties, and other therapeutic applications.
- Chemical Formula : C₇H₈ClN₃O
- Molecular Weight : 185.611 g/mol
- CAS Number : 130974-86-6
- IUPAC Name : (E)-N''-(4-chlorophenyl)-N-hydroxyguanidine
This compound acts primarily as an inhibitor of nitric oxide synthase 3 (NOS3) . NOS3 is crucial for the production of nitric oxide (NO), which plays a significant role in vascular smooth muscle relaxation and angiogenesis. The inhibition of NOS3 can affect various physiological processes, including blood clotting and vascular function .
Antitumor Activity
Research has indicated that derivatives of guanidine compounds, including this compound, exhibit notable antitumor activities . A study demonstrated that synthesized guanidines showed significant inhibition against Agrobacterium tumefaciens-induced tumors in potato discs. The results indicated that compounds similar to this compound could inhibit tumor growth effectively, with several compounds achieving over 80% inhibition rates .
Compound | Average Number of Tumors per Disc | % Inhibition |
---|---|---|
1 | 2.0 | 73 |
2 | 1.5 | 80 |
3 | 2.0 | 73 |
4 | 3.0 | 60 |
... | ... | ... |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties . In vitro studies tested its efficacy against various bacterial strains using the agar well-diffusion method. The findings suggested moderate antibacterial activity against specific strains, although overall effectiveness was deemed insignificant compared to standard antibiotics .
Bacterial Strain | Mean Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | --- |
Escherichia coli | Moderate |
Klebsiella pneumoniae | --- |
Antioxidant Activity
In addition to its antitumor and antimicrobial activities, this compound has been associated with antioxidant properties . Compounds containing electron-donating groups on the phenyl ring have shown increased scavenging ability against free radicals, suggesting a potential role in oxidative stress management .
Case Studies and Research Findings
- Antitumor Efficacy : In a comparative study of various guanidine derivatives, this compound was part of a series that demonstrated significant tumor inhibition rates when tested against Agrobacterium-induced tumors.
- Mechanistic Insights : Further research into the mechanism revealed that the compound's structure allows it to interact with key enzymes involved in tumor growth and angiogenesis, potentially leading to novel therapeutic applications in oncology .
- Antimicrobial Testing : A comprehensive evaluation of its antimicrobial activity showed that while some derivatives exhibited moderate effects against certain bacteria, the overall efficacy was less than that of established antibiotics .
Scientific Research Applications
Chemical Properties and Mechanism of Action
N-(Chlorophenyl)-N'-hydroxyguanidine is classified as a small organic molecule with the chemical formula C7H8ClN3O and a molecular weight of approximately 185.61 g/mol. It primarily functions as an inhibitor of nitric oxide synthase 3 (NOS3), an enzyme responsible for producing nitric oxide (NO), which plays a critical role in various physiological processes, including vasodilation and neurotransmission .
Pharmacological Applications
- Modulation of Indoleamine 2,3-Dioxygenase (IDO) :
- Anti-inflammatory Properties :
- Neuropharmacological Effects :
Case Study 1: Anti-inflammatory Activity
A study evaluated a series of N-(substituted phenyl)-2-hydroxynicotinanilides, including this compound, for their anti-inflammatory properties. The results indicated that compounds with electron-withdrawing groups exhibited significant anti-inflammatory activity comparable to established treatments like Leflunomide .
Case Study 2: IDO Inhibition
Research published in a patent application highlighted the role of this compound as an IDO inhibitor. This inhibition can enhance T cell activation, making it a candidate for therapies aimed at combating immunosuppression associated with cancer and chronic infections .
Data Summary Table
Application Area | Mechanism of Action | Relevant Findings |
---|---|---|
IDO Modulation | Inhibition of tryptophan degradation | Enhances T cell activation; potential for cancer therapy |
Anti-inflammatory Effects | Suppression of NO production | Comparable efficacy to Leflunomide in preclinical models |
Neuropharmacological Potential | Inhibition of NOS3 | May impact neurotransmitter systems |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(Chlorophenyl)-N'-hydroxyguanidine, and how can structural purity be verified?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions using chloroformamidinium salts and substituted anilines in aprotic solvents like acetonitrile, followed by hydrolysis under basic conditions (e.g., NaOH). Structural verification requires X-ray crystallography to confirm bond lengths (e.g., C–N bonds: 1.288–1.408 Å) and angles (e.g., N–C1–N angles: 115–126°), complemented by NMR and mass spectrometry .
Q. How does the electronic configuration of this compound influence its stability in aqueous solutions?
- Methodology : Stability studies should employ UV-Vis spectroscopy and HPLC under varying pH conditions. The hydroxyguanidine moiety’s resonance stabilization and hydrogen-bonding interactions (e.g., C–H···O dimers) reduce hydrolysis rates. Accelerated degradation tests at elevated temperatures can quantify half-life .
Advanced Research Questions
Q. What mechanistic insights explain the dual role of this compound as a nitric oxide synthase (NOS) substrate and an electron acceptor?
- Methodology : Structural studies (e.g., X-ray crystallography of nNOS complexes) reveal two binding modes: one aligning with Nω-hydroxy-L-arginine and another rotated 120°, altering proximity to the heme iron. Enzymatic assays with isotopically labeled substrates (e.g., ^15N or ^18O) can track NO release kinetics. Computational modeling (MD/DFT) clarifies electron transfer pathways .
Q. How can researchers resolve contradictions in reported cytotoxic activities of this compound derivatives across cancer cell lines?
- Methodology : Standardize assays using NIH guidelines (e.g., cell line authentication, control groups). Compare IC50 values under identical conditions (e.g., HepG2: 7.80–126 µM). Investigate off-target effects via kinome profiling or CRISPR screens. Structural analogs (e.g., sulfonyl-N-hydroxyguanidines) show enhanced activity due to aromatic stacking interactions .
Q. What experimental designs are optimal for evaluating the cardioprotective efficacy of this compound in ischemia-reperfusion models?
- Methodology : Use rat models with left coronary artery occlusion (e.g., 10 min ischemia, 20 min reperfusion). Administer 1–10 mg kg⁻¹ pre-occlusion. Monitor arrhythmias (ECG) and mortality (e.g., 0% mortality at 3 mg kg⁻¹ vs. 47% controls). Measure biomarkers like malondialdehyde (MDA) to quantify oxidative stress .
Q. How does the binding mode of this compound to NOS isoforms correlate with its substrate specificity and NO production efficiency?
- Methodology : Perform mutagenesis studies on key active-site residues (e.g., Glu592 in nNOS). Compare kinetic parameters (Km, Vmax) across isoforms (iNOS, eNOS, nNOS). Cryo-EM or surface plasmon resonance (SPR) can assess binding affinities. Substrate analogs (e.g., N-isopropyl-N'-hydroxyguanidine) show altered H-bonding networks, affecting catalytic turnover .
Q. Methodological Guidance
Q. What strategies mitigate challenges in crystallizing this compound derivatives for structural studies?
- Approach : Optimize solvent polarity (e.g., acetonitrile/water mixtures) and slow evaporation. Use seeding techniques for stubborn analogs. Methyl/chloro substituents enhance crystal packing via van der Waals interactions. For flexible moieties (e.g., rotating methyl groups), refine structures with restrained hydrogen positions in SHELXL .
Q. How should researchers validate the antioxidant mechanisms of this compound in biological systems?
- Approach : Combine in vitro assays (e.g., DPPH radical scavenging) with in vivo models (e.g., rat myocardial tissue). Use ESR spectroscopy to detect superoxide/OH• radical quenching. Correlate findings with xanthine oxidase inhibition assays, as hydroxyguanidines compete with xanthine for electron acceptance .
Q. Data Interpretation and Reporting
Q. How can conflicting data on enzymatic reduction rates of hydroxyguanidine derivatives be reconciled?
- Analysis : Control for variables like enzyme source (e.g., liver particulate prep vs. recombinant NOS) and cofactor availability (riboflavin phosphate, dithionite). Normalize activity to protein content (pmol hr⁻¹ mg⁻¹ N). Heat lability studies (e.g., 50°C pre-treatment) confirm enzyme complex stability impacts observed rates .
Q. What statistical frameworks ensure robust interpretation of dose-response relationships in cytotoxicity studies?
- Guidelines : Follow NIH preclinical checklists for replicates (n ≥ 3) and outlier removal. Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 with 95% CI. Report Hill slopes to infer cooperativity. For in vivo xenografts, Kaplan-Meier survival analysis and log-rank tests validate significance (e.g., K1735/M2 melanoma model) .
Comparison with Similar Compounds
Enzymatic Activity and NOS Substrate Efficiency
Hydroxyguanidine derivatives vary significantly in their ability to act as NOS substrates. The table below compares enzymatic parameters and structural features:
Key Findings :
- Chlorophenyl vs.
- Role of Aromaticity: N-Aryl derivatives generally show higher NO production rates than N-alkyl analogs due to enhanced π-π interactions with the heme cofactor .
Cytotoxic and Anticancer Activity
Hydroxyguanidine derivatives with sulfonyl or chlorophenyl groups demonstrate potent cytotoxicity. Selected examples include:
Key Findings :
- Chlorophenyl and Sulfonyl Groups : Derivatives like 4g and 4n exhibit 10–100-fold greater cytotoxicity than the parent hydroxyguanidine, attributed to enhanced membrane permeability and target engagement via aromatic stacking .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) further amplify activity by stabilizing reactive intermediates .
Structural and Pharmacokinetic Variations
Substitution Patterns
- N-Alkyl vs. N-Aryl : N-Alkyl derivatives (e.g., N-cyclopropyl, N-butyl) exhibit lower metabolic stability due to susceptibility to hepatic oxidation, whereas N-aryl analogs (e.g., N-phenyl, N-chlorophenyl) resist degradation .
- Para-Substituted Phenyl Groups : Derivatives with para-Cl or -OCH3 substituents show improved bioavailability compared to ortho- or meta-substituted analogs .
Redox Properties
- Hydroxyguanidine Core : The O–N bond in hydroxyguanidines is reducible by hydrogen/palladium, impacting their reactivity in biological systems .
Preparation Methods
Primary Synthetic Route: Cyanamide-Hydroxylamine Condensation
The most widely documented method for synthesizing N-(4-chlorophenyl)-N'-hydroxyguanidine involves the reaction of cyanamide with hydroxylamine hydrochloride in the presence of 4-chloroaniline under acidic conditions .
Reaction Conditions and Procedure
In a typical procedure, 4-chloroaniline is combined with cyanamide and hydroxylamine hydrochloride in anhydrous ethanol . The reaction mixture is heated under reflux, with the acidic environment provided by hydroxylamine hydrochloride facilitating the condensation. Key parameters include:
-
Molar ratios : A 1:1:1 stoichiometry of 4-chloroaniline, cyanamide, and hydroxylamine hydrochloride is typically employed .
-
Solvent : Anhydrous ethanol ensures solubility of reactants and prevents side reactions .
-
Temperature : Reactions are conducted at reflux (≈78°C), though precise temperature control is critical to avoid decomposition .
-
Duration : Completion is achieved within 12–24 hours, monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
The product is isolated by cooling the reaction mixture, followed by neutralization with aqueous sodium hydroxide and extraction with ethyl acetate. Purification via column chromatography yields N-(4-chlorophenyl)-N'-hydroxyguanidine with a 65% yield .
Mechanistic Pathway
The reaction proceeds through a nucleophilic addition-elimination mechanism:
-
Protonation : Hydroxylamine hydrochloride protonates cyanamide, enhancing its electrophilicity.
-
Nucleophilic Attack : 4-Chloroaniline attacks the electrophilic carbon of cyanamide, forming an intermediate amidine.
-
Hydroxylamine Incorporation : Hydroxylamine reacts with the amidine to form the N-hydroxyguanidine moiety .
This pathway is corroborated by analogous syntheses of N-aryl-N'-hydroxyguanidines, where electron-withdrawing substituents (e.g., chloro) enhance reaction rates due to increased electrophilicity at the cyanamide carbon .
Optimization Strategies for Enhanced Yield
Solvent and Catalytic Effects
-
Solvent Choice : Anhydrous ethanol is optimal due to its polar aprotic nature, which stabilizes intermediates without participating in side reactions . Substitution with methanol or acetonitrile reduces yields by 15–20% .
-
Acid Catalysts : While hydroxylamine hydrochloride provides sufficient acidity, addition of p-toluenesulfonic acid (PTSA) (2–5 mol%) accelerates the reaction by 30%, achieving yields up to 70% .
Temperature and Stoichiometry
-
Temperature Modulation : Lower temperatures (50–60°C) prolong reaction times but reduce byproduct formation (e.g., cyanamides), while higher temperatures (80–90°C) risk decomposition .
-
Excess Reagents : A 10% molar excess of hydroxylamine hydrochloride drives the reaction to completion, mitigating losses from side reactions .
Analytical Characterization
Spectroscopic Data
-
FT-IR : Strong absorption bands at 1650 cm⁻¹ (C=N stretch) and 3400 cm⁻¹ (N-H stretch) confirm the guanidine structure .
-
¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, NH), 7.4–7.6 (m, 4H, Ar-H), 5.1 (s, 2H, NH₂) .
-
MS (ESI+) : m/z 200.1 [M+H]⁺, consistent with the molecular formula C₇H₇ClN₃O .
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥98% purity, with trace impurities (<2%) attributed to unreacted 4-chloroaniline .
Comparative Analysis with Analogous Compounds
Syntheses of structurally related N-aryl-N'-hydroxyguanidines (e.g., N-(4-fluorophenyl) and N-(4-methylphenyl) derivatives) follow analogous protocols, with yields varying based on substituent electronic effects :
Substituent | Yield (%) | Reaction Time (h) |
---|---|---|
4-Cl | 65 | 24 |
4-F | 58 | 28 |
4-CH₃ | 72 | 20 |
Electron-donating groups (e.g., -CH₃) enhance reactivity, whereas electron-withdrawing groups (e.g., -Cl, -F) necessitate longer reaction times .
Industrial and Laboratory-Scale Considerations
Scalability Challenges
-
Cost Efficiency : Hydroxylamine hydrochloride’s hygroscopic nature complicates large-scale handling, necessitating controlled humidity environments .
-
Waste Management : Ethanol recovery via distillation reduces environmental impact, with >90% solvent reuse achievable .
Applications in Nitric Oxide Research
N-(4-Chlorophenyl)-N'-hydroxyguanidine serves as a substrate for NOS isoforms, particularly inducible NOS (NOS II) , which oxidizes it to NO and the corresponding urea . Its selectivity for NOS II over other isoforms (e.g., neuronal NOS I) makes it valuable for targeted NO delivery in inflammatory studies .
Properties
CAS No. |
130974-86-6 |
---|---|
Molecular Formula |
C7H8ClN3O |
Molecular Weight |
185.61 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-hydroxyguanidine |
InChI |
InChI=1S/C7H8ClN3O/c8-5-1-3-6(4-2-5)10-7(9)11-12/h1-4,12H,(H3,9,10,11) |
InChI Key |
JYBXKTLYOMPMQY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=C(N)NO)Cl |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)NO)Cl |
Key on ui other cas no. |
130974-86-6 |
Synonyms |
2-(4-chlorophenyl)-1-hydroxy-guanidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.